1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride: A Predictive Analysis of Biological Activity
1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride: A Predictive Analysis of Biological Activity
Introduction
The guanidinium group, a protonated form of guanidine, is a recurring and vital structural motif in a vast array of biologically active molecules, both natural and synthetic.[1][2][3] Its remarkable ability to form multiple hydrogen bonds and its positive charge at physiological pH allow it to mimic the side chain of arginine, facilitating interactions with a multitude of biological targets such as enzymes, ion channels, and G-protein coupled receptors.[4] This has led to the development of numerous guanidine-containing drugs with applications ranging from antidiabetic (Metformin) and antihypertensive (Guanabenz) to antiviral (Zanamivir) and antimicrobial agents.[3][5][6]
This technical guide delves into the predicted biological activity of a novel compound, 1-butyl-3-(diaminomethylidene)guanidine hydrochloride. In the absence of direct empirical data for this specific molecule, this document serves as a predictive analysis, grounded in the established structure-activity relationships (SAR) of analogous guanidine derivatives. By dissecting its structural components—the N-butyl chain, the core guanidine scaffold, and the diaminomethylidene substituent—we can construct a scientifically informed hypothesis regarding its potential pharmacological profile and propose a roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of guanidine-based therapeutics.
Structural Analysis of 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride
To forecast the biological activity of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride, a thorough examination of its constituent chemical moieties is essential.
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The Guanidine Core: The central guanidinium group is the primary pharmacophore. Its positive charge is delocalized across three nitrogen atoms, enabling it to act as a versatile hydrogen bond donor and engage in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.[7]
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The N-Butyl Group: The presence of a butyl group at the N1 position introduces lipophilicity to the molecule. This alkyl chain can influence the compound's pharmacokinetic properties, such as membrane permeability and distribution. Furthermore, the length and branching of alkyl substituents on the guanidine core are known to modulate biological activity, particularly in the context of antimicrobial efficacy and ion channel interactions.[8][9]
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The Diaminomethylidene Group: This group, attached at the N3 position, essentially creates a biguanide-like structure. Biguanides are a well-established class of compounds with significant therapeutic applications, most notably in the treatment of diabetes.[5] This functional group expands the hydrogen bonding capacity of the molecule and alters its overall shape and charge distribution compared to a simple N-alkylated guanidine.
Below is the chemical structure of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride:
Caption: Chemical structure of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.
Predicted Biological Activities and Mechanisms of Action
Based on the structural features and the known pharmacology of related compounds, we can predict several potential biological activities for 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.
Antimicrobial Activity
A significant body of research highlights the potent, broad-spectrum antibacterial activity of alkyl-guanidine derivatives.[9][10] The proposed mechanism often involves the interaction of the positively charged guanidinium headgroup with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. The lipophilic alkyl tail facilitates insertion into the lipid bilayer, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death.[6]
Predicted Mechanism: The N-butyl group of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride likely serves as a hydrophobic anchor, while the guanidinium and diaminomethylidene moieties would provide the cationic charge necessary for initial binding to the bacterial surface. The overall structure could lead to a detergent-like effect on the cell membrane.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Ion Channel Modulation
Guanidine and its derivatives are known to modulate the function of various ion channels. For instance, guanidine itself is used in the treatment of Lambert-Eaton myasthenic syndrome, where it acts by blocking voltage-gated potassium (Kv) channels at the neuromuscular junction, thereby prolonging the action potential and enhancing acetylcholine release.[11] Other guanidinium compounds have been shown to inhibit the Na+/H+ exchanger (NHE), a target for cardioprotection.[1][12]
Predicted Mechanism: The guanidinium core of the molecule could act as a pore blocker for certain ion channels, particularly potassium channels, by binding within the intracellular pore.[11] The butyl group might influence the affinity and kinetics of this interaction.
Receptor Interactions
The structural similarity of the guanidinium group to the arginine side chain allows it to interact with receptors that recognize arginine-containing ligands. This includes a variety of G-protein coupled receptors (GPCRs). For example, modifications of guanidine-containing compounds have led to potent antagonists for histamine H3 and muscarinic M2/M4 receptors.[13][14]
Predicted Mechanism: 1-Butyl-3-(diaminomethylidene)guanidine hydrochloride could potentially act as a ligand for receptors that have an "arginine-binding" pocket. The specificity and nature of this interaction (agonist vs. antagonist) would be highly dependent on the overall conformation of the molecule and its fit within the receptor's binding site.
Proposed Experimental Workflows for Activity Validation
To empirically test the predicted biological activities, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol:
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Prepare a two-fold serial dilution of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride in a 96-well microtiter plate using appropriate bacterial growth medium.
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Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
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Include positive (bacteria only) and negative (medium only) controls.
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Incubate the plate at 37°C for 18-24 hours.
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Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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